molecular formula C18H18N4O B13363663 N-(2,3-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(2,3-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13363663
M. Wt: 306.4 g/mol
InChI Key: XCAWNPRWZIJGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the pyridine ring and the carboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2,3-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
  • N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine

Uniqueness

N-(2,3-dimethylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C18H18N4O/c1-12-7-6-8-16(13(12)2)21-18(23)15-11-20-22(14(15)3)17-9-4-5-10-19-17/h4-11H,1-3H3,(H,21,23)

InChI Key

XCAWNPRWZIJGTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.